

# 4'-Hydroxy-biphenyl-3-carboxylic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Hydroxy-biphenyl-3-carboxylic acid

Cat. No.: B044642

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An In-depth Technical Guide to the Chemical Properties of **4'-Hydroxy-biphenyl-3-carboxylic Acid**

## Introduction

**4'-Hydroxy-biphenyl-3-carboxylic acid**, with the CAS Number 121629-21-8, is a biaryl compound featuring a biphenyl core structure functionalized with both a hydroxyl and a carboxylic acid group.<sup>[1][2]</sup> Its IUPAC name is 3-(4-hydroxyphenyl)benzoic acid.<sup>[1]</sup> This arrangement of functional groups makes it a valuable building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science.<sup>[3]</sup> The presence of the carboxylic acid and phenolic hydroxyl groups provides sites for further chemical modification, while the biphenyl backbone imparts rigidity and specific electronic properties. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.

## Chemical and Physical Properties

The physical and chemical properties of **4'-Hydroxy-biphenyl-3-carboxylic acid** are summarized in the table below. While some experimental data is available, other values are predicted based on computational models.

Property	Value	Source(s)
CAS Number	121629-21-8	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>3</sub>	[1][2]
Molecular Weight	214.22 g/mol	[1][2]
IUPAC Name	3-(4-hydroxyphenyl)benzoic acid	[1]
Synonyms	4'-Hydroxybiphenyl-3-carboxylic acid	[1]
Appearance	Solid (General classification)	[4]
Melting Point	Not available	
Boiling Point	441.0 ± 28.0 °C (Predicted)	[3]
Flash Point	239 °C	
Density	1.292 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
XLogP3	3.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

## Spectral Data

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR) for **4'-Hydroxy-biphenyl-3-carboxylic acid** are not readily available in the cited public domain literature. However, based on its chemical structure, the following characteristic signals can be anticipated:

- <sup>1</sup>H NMR: The spectrum would show distinct signals for the aromatic protons on the two phenyl rings. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the 10-13 ppm region.[5] The phenolic proton (-OH) would also be a singlet, with its chemical shift dependent on the solvent and concentration.

- $^{13}\text{C}$  NMR: Aromatic carbons would resonate in the typical 110-160 ppm range. The carboxyl carbon (-COOH) would be expected to appear further downfield, generally between 160-185 ppm.[5]
- FT-IR: The infrared spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, typically spanning 2500-3500  $\text{cm}^{-1}$ . [5] A sharp C=O stretching vibration for the carbonyl group would be present around 1700  $\text{cm}^{-1}$ . [6] Additional bands corresponding to C-O stretching of the phenol and carboxylic acid, as well as C=C stretching of the aromatic rings, would also be observed.
- Mass Spectrometry: The molecular ion peak would be observed at  $m/z$  214. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu). [5]

## Experimental Protocols

### Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of **4'-Hydroxy-biphenyl-3-carboxylic acid** can be effectively achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [3][4][7] This method is renowned for its high efficiency and tolerance of various functional groups in forming C-C bonds between aromatic rings. [8] A plausible synthetic route involves the coupling of a boronic acid derivative with an aryl halide.

Reaction Scheme:

(4-Hydroxyphenyl)boronic acid + 3-Bromobenzoic acid  $\rightarrow$  **4'-Hydroxy-biphenyl-3-carboxylic acid**

Materials:

- (4-Hydroxyphenyl)boronic acid (1.0 eq)
- 3-Bromobenzoic acid (1.1 eq)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (0.02 eq)
- Triphenylphosphine  $[\text{PPh}_3]$  (0.06 eq)

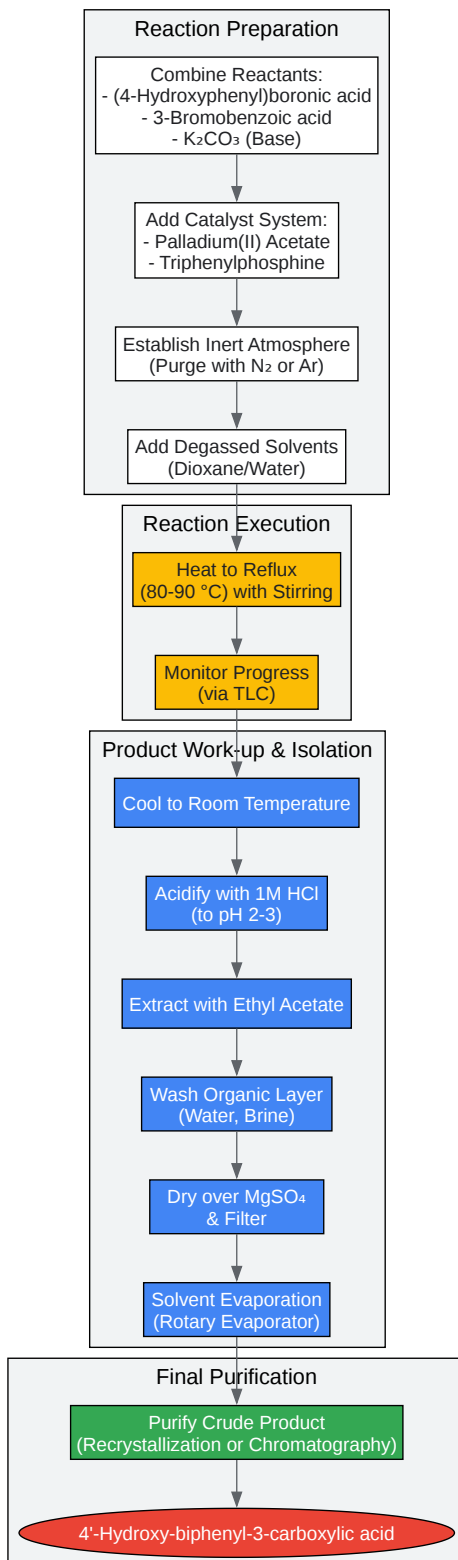
- Potassium carbonate ( $K_2CO_3$ ) (3.0 eq)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
- Nitrogen or Argon gas
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Silica gel for column chromatography

Protocol:

- **Reaction Setup:** To a round-bottom flask, add (4-hydroxyphenyl)boronic acid, 3-bromobenzoic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- **Inert Atmosphere:** Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- **Solvent Addition:** Add the degassed solvent mixture (1,4-dioxane and water) to the flask.
- **Reaction:** Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
- **Extraction:** Extract the product into ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ) and filter.

- Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure **4'-Hydroxy-biphenyl-3-carboxylic acid**.

## Generalized Suzuki-Miyaura Synthesis Workflow

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## Generalized Suzuki-Miyaura Synthesis Workflow

## Biological Activity

The specific biological activities and signaling pathway interactions of **4'-Hydroxy-biphenyl-3-carboxylic acid** are not extensively documented in the available literature. However, it has been noted as a regulator of the mesomorphic properties of 3-hydroxybenzoic acid and can induce dehydrogenation reactions with certain polyfluoroalkyl compounds.

Given its structure as a derivative of 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), it may share some general biological characteristics with this class of compounds. PHBA and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.<sup>[9]</sup> However, direct studies on the specific biological mechanisms of the **4'-hydroxy-biphenyl-3-carboxylic acid** isomer are required to confirm any therapeutic potential.

## Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4'-Hydroxy-biphenyl-3-carboxylic acid** is classified with the following hazards:<sup>[1]</sup>

- Pictogram: Warning
- Hazard Statements:
  - H315: Causes skin irritation.<sup>[1]</sup>
  - H319: Causes serious eye irritation.<sup>[1]</sup>
  - H335: May cause respiratory irritation.<sup>[1]</sup>
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.<sup>[1]</sup>

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

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## References

- 1. 4'-Hydroxy-biphenyl-3-carboxylic acid | C<sub>13</sub>H<sub>10</sub>O<sub>3</sub> | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s... [ouci.dntb.gov.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)